4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid
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Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group and a chlorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the acylation of 3-methylbenzoic acid with 3-carbamoyl-4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid.
Reduction: 4-(3-Aminomethyl-4-chlorophenyl)-3-methylbenzoic acid.
Substitution: 4-(3-Carbamoyl-4-aminophenyl)-3-methylbenzoic acid.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The carbamoyl group can form hydrogen bonds with target proteins, while the chlorine atom may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 4-(3-Carbamoyl-4-fluorophenyl)-3-methylbenzoic acid
- 4-(3-Carbamoyl-4-bromophenyl)-3-methylbenzoic acid
- 4-(3-Carbamoyl-4-iodophenyl)-3-methylbenzoic acid
Comparison:
Uniqueness: The presence of a chlorine atom in 4-(3-Carbamoyl-4-chlorophenyl)-3-methylbenzoic acid distinguishes it from its analogs with different halogens. This can influence its reactivity and binding properties.
Reactivity: Chlorine is less reactive than fluorine but more reactive than bromine and iodine, making this compound a balanced choice for various chemical reactions.
Applications: The specific halogen can affect the compound’s solubility, stability, and biological activity, making each analog suitable for different applications.
Properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-8-6-10(15(19)20)2-4-11(8)9-3-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFKNGDLWVYIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691578 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-60-5 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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